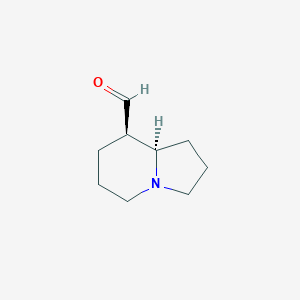
(8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde is not fully understood and requires further investigation. However, it is believed that the compound inhibits the activity of enzymes by binding to their active sites, thereby preventing the breakdown of neurotransmitters and other important molecules.
Biochemische Und Physiologische Effekte
(8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde has been shown to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde in lab experiments is its high yield and enantioselectivity during synthesis. It is also a versatile compound that can be easily modified to produce derivatives with different properties. However, one of the limitations of using this compound is its relatively high cost compared to other compounds with similar properties.
Zukünftige Richtungen
There are several future directions for the research on (8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde. One of the most promising directions is its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Further research is required to understand the mechanism of action and optimize its properties for drug development. Another direction is its potential as a tool for studying enzyme activity and inhibition. Its inhibitory activity against various enzymes makes it a valuable tool for studying their mechanisms of action. Finally, its antioxidant and anti-inflammatory properties make it a promising compound for developing new therapies for various diseases associated with oxidative stress and inflammation.
Synthesemethoden
The synthesis method of (8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde involves the reaction of 3,4-dihydro-2H-pyran with a chiral imine derived from (R)-phenylglycinol. The reaction takes place in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, and yields the desired product in good yield and enantioselectivity.
Wissenschaftliche Forschungsanwendungen
(8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. It has shown inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also exhibited anti-inflammatory and antioxidant properties.
Eigenschaften
CAS-Nummer |
154820-12-9 |
|---|---|
Produktname |
(8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde |
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
(8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h7-9H,1-6H2/t8-,9+/m0/s1 |
InChI-Schlüssel |
WHOJTBOIVKGOTN-DTWKUNHWSA-N |
Isomerische SMILES |
C1C[C@H]([C@H]2CCCN2C1)C=O |
SMILES |
C1CC(C2CCCN2C1)C=O |
Kanonische SMILES |
C1CC(C2CCCN2C1)C=O |
Synonyme |
8-Indolizinecarboxaldehyde, octahydro-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




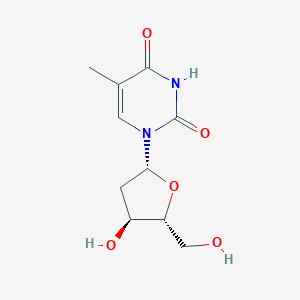
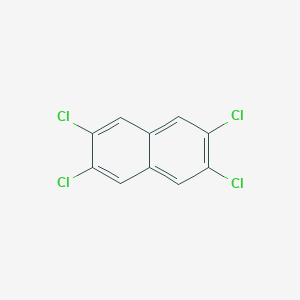
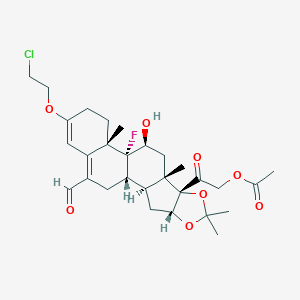
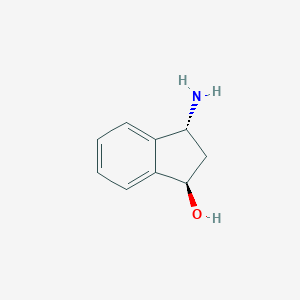
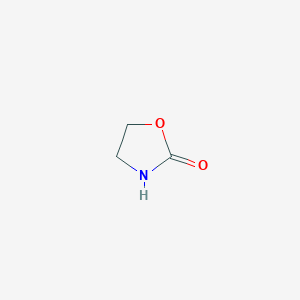
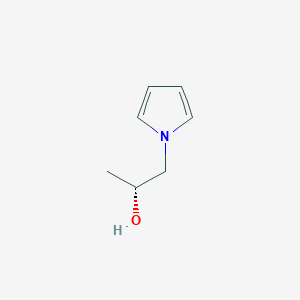
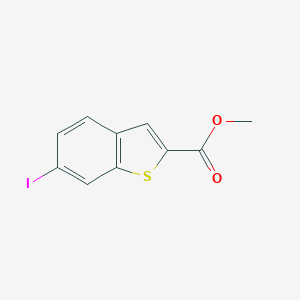
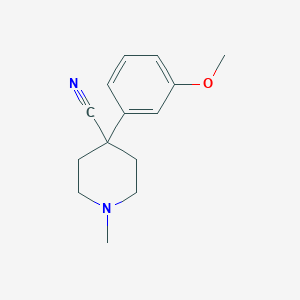
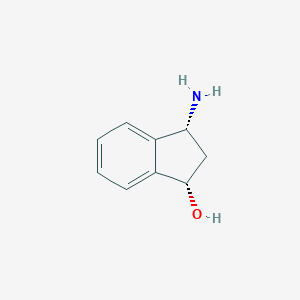
![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)
![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)
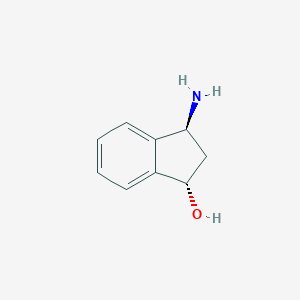
![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)